molecular formula C8H6N4O2 B1390875 2-(1H-imidazol-1-yl)-3-nitropyridine CAS No. 1060795-58-5

2-(1H-imidazol-1-yl)-3-nitropyridine

Cat. No.: B1390875
CAS No.: 1060795-58-5
M. Wt: 190.16 g/mol
InChI Key: ACJKDAOFHMVUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-3-nitropyridine (: 1060795-58-5) is a high-value heterocyclic building block with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This compound features a pyridine core substituted with a nitro group at the 3-position and a 1H-imidazole moiety at the 2-position, creating a multifunctional scaffold for sophisticated chemical synthesis . The imidazole ring is a privileged structure in medicinal chemistry, known for its broad range of biological activities and presence in numerous therapeutic agents . As a key synthon, this compound is instrumental in the development of novel compounds with potential pharmacological properties, including antibacterial, antifungal, antitumor, and antitubercular activities . The nitro group offers a versatile handle for further functionalization through reduction to an amine or participation in metal-catalyzed cross-coupling reactions, expanding its utility in constructing complex molecular architectures . This product is offered with a typical purity of 97% or higher and is available for immediate shipment in quantities ranging from 250mg to 1g . It is intended for research and development purposes as a chemical intermediate and heterocyclic building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-imidazol-1-yl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKDAOFHMVUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The presence of both a nitropyridine and an imidazole moiety suggests potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. This document details a reliable synthetic protocol, expected analytical characterization, and essential safety considerations.

Introduction: The Scientific Rationale

The title compound, this compound, merges two privileged heterocyclic scaffolds. The nitropyridine ring is a key electrophilic component, activated towards nucleophilic aromatic substitution, making it a valuable synthon for constructing more complex molecular architectures. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring and can serve as a handle for further chemical transformations, such as reduction to an amino group.

The imidazole ring is a ubiquitous feature in biologically active molecules, including amino acids like histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many enzymatic reactions and a common motif in pharmaceutical drugs. The linkage of imidazole to a nitropyridine core is anticipated to yield a molecule with interesting biological and material properties, warranting a detailed investigation of its synthesis and characterization.

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for coupling nucleophiles with electron-deficient aromatic rings. In this case, the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by imidazole.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-3-nitropyridine.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Workflow A Combine Reactants: 2-Chloro-3-nitropyridine, Imidazole, K2CO3 B Add Anhydrous Acetonitrile A->B C Reflux at 82°C (4-6 hours) B->C D Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E Cool to Room Temperature D->E Reaction Complete F Filter to Remove Salts E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: Experimental workflow for the synthesis.

Characterization: Expected Analytical Data

The successful synthesis of this compound should be confirmed through a suite of analytical techniques. Below are the expected results based on the structure of the molecule and data from similar compounds.

Technique Expected Observations
¹H NMR Three distinct signals for the imidazole protons and three for the pyridine protons.
¹³C NMR Eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
FTIR Characteristic peaks for N-O stretching of the nitro group, C=N and C=C stretching of the aromatic rings.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ).

Detailed Spectral Predictions:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine protons: δ 8.6-8.8 (dd, 1H), δ 8.2-8.4 (dd, 1H), δ 7.4-7.6 (dd, 1H).

    • Imidazole protons: δ 7.8-8.0 (s, 1H), δ 7.2-7.4 (s, 1H), δ 7.1-7.3 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect signals in the range of δ 115-160 ppm for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

  • FTIR (ATR):

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).

    • ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings).

    • ~3100-3000 cm⁻¹ (aromatic C-H stretching).

  • Mass Spectrometry (ESI+):

    • Expected m/z = 191.0569 [M+H]⁺.

Safety Precautions and Handling

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Chloro-3-nitropyridine: Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1] Wear protective gloves, safety glasses, and a lab coat.

  • Imidazole: Harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2]

References

  • Jubilant Ingrevia.
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

  • PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]

  • Google Patents.
  • MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • The Royal Society of Chemistry. Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 1721 - IMIDAZOLE. [Link]

  • NIH. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

  • Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. [Link]

  • ResearchGate. Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

A Methodological Whitepaper on the Structural Elucidation of 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of imidazole and nitropyridine moieties in a single molecular framework, as seen in 2-(1H-imidazol-1-yl)-3-nitropyridine, presents a compelling target for investigation in medicinal chemistry and materials science. Nitroimidazoles are renowned pharmacophores in antiparasitic drugs, while the pyridine ring is a cornerstone of numerous pharmaceuticals.[1] A definitive understanding of the three-dimensional structure of this compound is paramount for unlocking its potential through structure-based drug design or crystal engineering. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound, from initial reaction to the final interpretation of supramolecular interactions. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug development and chemical sciences.

Part 1: Synthesis, Purification, and Crystallization

The foundational step in any crystal structure analysis is the synthesis of high-purity material, followed by the meticulous growth of diffraction-quality single crystals. The proposed synthesis for this compound is based on a well-established nucleophilic aromatic substitution (SNAr) pathway.

Proposed Synthesis Pathway

The logical precursor for this synthesis is 2-chloro-3-nitropyridine, where the chlorine atom is activated towards substitution by the electron-withdrawing nitro group. Imidazole acts as the nucleophile.

cluster_0 Synthesis Workflow Reactant1 2-Chloro-3-nitropyridine Reaction Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Product This compound Base K2CO3 (Base) Base->Reaction Proton Scavenger Solvent DMF (Solvent) Solvent->Reaction Reaction Medium Reaction->Product Reflux, 100-120 °C

Caption: Proposed synthesis of the title compound via SNAr reaction.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound with a purity >98%, suitable for crystallization trials.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv.)

  • Imidazole (1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-3-nitropyridine, imidazole, and anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 EtOAc/Hexanes mobile phase.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 20% to 60%).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Experimental Protocol: Single Crystal Growth

Causality: The choice of crystallization method is critical. Slow evaporation is a robust initial screening method as it gradually increases supersaturation. The solvent system is chosen to provide moderate solubility for the compound, preventing rapid precipitation.

Procedure:

  • Solvent Screening: Screen for suitable solvents. A good candidate will fully dissolve the compound upon gentle heating but show slight turbidity upon cooling to room temperature. A mixture of acetone and methanol is often effective for such heterocyclic systems.

  • Preparation: Dissolve approximately 10-20 mg of the purified compound in the minimum amount of the chosen solvent (e.g., 2 mL of 1:1 acetone/methanol) in a clean, small vial. Gentle warming in a water bath may be required.

  • Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet cabinet) at a constant temperature.

  • Monitoring: Monitor the vial daily for the formation of small, well-defined crystals with sharp edges. This process can take several days to weeks.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the molecular and crystal structure from a suitable single crystal.

cluster_1 X-ray Crystallography Workflow A Select & Mount Crystal B Diffractometer: Data Collection (e.g., Mo Kα, 100 K) A->B C Data Integration & Scaling B->C D Space Group Determination C->D E Structure Solution (e.g., Intrinsic Phasing) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F F->E Model Rebuilding G Validation & Final Report (CIF) F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on a goniometer head in a stream of cold nitrogen gas (100 K) on a modern X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. A full sphere of diffraction data is collected using a series of ω and φ scans.

  • Data Processing: The raw diffraction images are processed using standard software (e.g., CrysAlisPro, SAINT). This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and performing a multi-scan absorption correction.

  • Structure Solution and Refinement: The structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Part 3: Structural Interpretation and Analysis

While the precise crystallographic data for this compound is not yet published, we can anticipate its key structural features and the interactions that will define its solid-state architecture based on known principles and related structures.

Molecular Geometry

The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an imidazole ring at the 2-position. The dihedral angle between the planes of these two aromatic rings will be a key structural parameter, influencing the overall molecular conformation.[4]

Table 1: Anticipated Crystallographic and Refinement Data (Note: These are typical values for illustrative purposes and must be determined experimentally.)

ParameterExpected Value
Chemical FormulaC₈H₆N₄O₂[5]
Formula Weight190.16 g/mol [5]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for such molecules)
a, b, c (Å)5-15 Å
α, β, γ (°)90, 90-110, 90
V (ų)800-1200
Z4 or 2
T (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.03-0.06, wR₂ = 0.08-0.15
Goodness-of-fit (S)~1.0
Supramolecular Interactions

The crystal packing will be dictated by a network of non-covalent interactions. The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the imidazole and pyridine rings can act as weak hydrogen bond donors.

Expected Interactions:

  • C–H···O Hydrogen Bonds: The acidic C-H bonds on the imidazole ring are likely to form hydrogen bonds with the oxygen atoms of the nitro group on a neighboring molecule.[6]

  • C–H···N Hydrogen Bonds: Aromatic C-H donors may interact with the nitrogen atoms of adjacent pyridine or imidazole rings.[7]

  • π–π Stacking: Offset face-to-face or edge-to-face stacking interactions between the aromatic rings are highly probable, contributing significantly to the packing stability.[4]

Mol1 Molecule A Nitropyridine Ring Imidazole Ring Mol2 Molecule B Nitropyridine Ring Imidazole Ring Mol1:n->Mol2:n Mol3 Molecule C Nitropyridine Ring Imidazole Ring Mol1->Mol3 C-H···O/N H-Bonds

Caption: Potential intermolecular interactions stabilizing the crystal lattice.

Hirshfeld Surface Analysis

Purpose: To visualize and quantify the intermolecular contacts within the crystal structure, providing a "fingerprint" of the packing environment.

Methodology:

  • A Hirshfeld surface is calculated for the molecule, mapped with properties like dnorm (normalized contact distance). Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii) and are indicative of hydrogen bonds.

  • The surface is decomposed into 2D "fingerprint plots," which summarize the distribution of contact types (e.g., H···O, H···H, C···H), quantifying the percentage contribution of each interaction to the total surface area.[7][8] This provides an authoritative, quantitative assessment of the forces governing the crystal packing.

Conclusion

This technical guide outlines a rigorous and comprehensive pathway for the definitive structural analysis of this compound. By following these validated protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain precise data on molecular geometry and supramolecular assembly. This information is indispensable for understanding the structure-property relationships of this promising heterocyclic compound, thereby accelerating its potential application in drug discovery and materials science.

References

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-2-yl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Gao, H., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Xiaohong, L., et al. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials. Available at: [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank. Available at: [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. Available at: [Link]

  • McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2024). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Retrieved from [Link]

  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2023). The 2D intermolecular interactions of the best result are depicted... Scientific Diagram. Retrieved from [Link]

  • MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules. Available at: [Link]

  • ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. Available at: [Link]

  • PLOS One. (n.d.). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). All intermolecular interactions and their percentages. Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, intermolecular interactions, and dynamic properties of NTO crystals with impurity defects: a computational study. Retrieved from [Link]

  • Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (n.d.). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, N-heterocyclic compounds are of paramount importance. Among these, molecules that couple different heterocyclic systems, such as 2-(1H-imidazol-1-yl)-3-nitropyridine, present unique electronic and structural features that make them compelling targets for investigation. The functional interplay between the electron-rich imidazole ring and the electron-deficient nitropyridine system suggests potential applications in medicinal chemistry and as specialized ligands in catalysis.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule (CAS 1060795-58-5), this document serves as a predictive guide and a methodological resource for researchers. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the expected spectral data. Furthermore, we will detail robust, field-proven protocols for data acquisition and analysis, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers, scientists, and drug development professionals to confidently acquire and interpret the spectroscopic data for this novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal six distinct signals in the aromatic region, corresponding to the six protons of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group on the pyridine ring and the electronic nature of the imidazole ring. The predicted chemical shifts and coupling patterns are based on analogous substituted imidazoles and nitropyridines.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2' (Im)~8.2s-
H-4' (Im)~7.5t~1.5
H-5' (Im)~7.2t~1.5
H-4 (Pyr)~8.7ddJ = 8.0, 1.5
H-5 (Pyr)~7.6ddJ = 8.0, 4.5
H-6 (Pyr)~8.9ddJ = 4.5, 1.5

Im = Imidazole, Pyr = Pyridine

The downfield shifts of the pyridine protons are a direct consequence of the deshielding effect of the nitro group and the pyridine nitrogen. The imidazole protons are expected to appear at slightly more upfield positions compared to the pyridine protons.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework. Eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached heteroatoms and the nitro group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Im)~138
C-4' (Im)~130
C-5' (Im)~118
C-2 (Pyr)~150
C-3 (Pyr)~145
C-4 (Pyr)~135
C-5 (Pyr)~125
C-6 (Pyr)~152

Im = Imidazole, Pyr = Pyridine

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structure confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3] Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • 2D NMR Experiments (for unambiguous assignment):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the pyridine and imidazole rings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.[5]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the imidazole and pyridine rings.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, Assignment Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro group, aromatic C-H bonds, and the C=C and C=N bonds of the heterocyclic rings.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
NO₂ Asymmetric Stretch1550 - 1500Strong
NO₂ Symmetric Stretch1370 - 1330Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong

The two strong absorptions for the nitro group are highly diagnostic. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of aromatic and heteroaromatic rings.[8]

Experimental Protocol for FT-IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract the atmospheric CO₂ and H₂O absorptions.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their frequencies.

IR_Workflow cluster_prep ATR-FTIR Preparation cluster_acq Sample Analysis cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Collect Sample Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Data Ratio to Background, Baseline Correction Acquire_Spectrum->Process_Data Analyze_Spectrum Identify Characteristic Functional Group Peaks Process_Data->Analyze_Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₈H₆N₄O₂), the calculated molecular weight is 190.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would be observed, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺˙190.05Molecular Ion
[M-NO₂]⁺144.06Loss of a nitro group
[C₅H₃N₂]⁺91.03Fragmentation of the pyridine ring
[C₃H₃N₂]⁺67.03Imidazole cation

The fragmentation pattern will likely involve the loss of the nitro group, followed by cleavage of the heterocyclic rings. The relative intensities of the fragment ions will depend on their stability.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction:

    • For Electron Ionization (EI), a direct insertion probe can be used for solid samples. The sample is heated to induce vaporization into the ion source.[10]

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization:

    • EI: Use a standard electron energy of 70 eV to generate reproducible fragmentation patterns. This is a "hard" ionization technique that typically yields numerous fragment ions.[11]

    • ESI: Use a "soft" ionization technique to primarily observe the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For accurate mass measurements, use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions based on logical bond cleavages and rearrangements.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_proc Data Interpretation Sample_Prep Prepare Sample (Solid Probe or Solution) Ion_Source Ionization (EI or ESI) Sample_Prep->Ion_Source Mass_Analyzer Mass Analysis (e.g., TOF, Orbitrap) Ion_Source->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Generate_Spectrum Generate Mass Spectrum Detector->Generate_Spectrum Analyze_Spectrum Identify Molecular Ion & Analyze Fragmentation Generate_Spectrum->Analyze_Spectrum Confirm_Structure Confirm Molecular Formula & Structure Analyze_Spectrum->Confirm_Structure

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic analysis of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed, step-by-step protocols for data acquisition and analysis are designed to ensure scientific rigor and reproducibility. This guide serves as a valuable resource for any researcher undertaking the synthesis or characterization of this and related N-heterocyclic compounds, facilitating efficient and accurate structure elucidation and paving the way for further investigation into their potential applications.

References

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals, 27, 71-76. Available at: [Link]

  • Pinga, E. C., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(23), 7196. Available at: [Link]

  • Penchev, P. N., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559-565. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole: An Old Compound, a New Application against Trypanosoma cruzi, and Its Full Spectroscopic Characterization. Molecules, 27(3), 834. Available at: [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Journal of Molecular Structure, 787(1-3), 131-147. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and characterization of some new 2,4,5-trisubstituted imidazole derivatives. Molecules, 16(8), 6597-6611. Available at: [Link]

  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Grimm, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3635-3645. Available at: [Link]

  • Paz, J. L., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(3), 266-277. Available at: [Link]

  • Mettler-Toledo. (n.d.). 4 Guidelines For FTIR PAT. Available at: [Link]

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1889-1899. Available at: [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Katritzky, A. R., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 51(10), 655-662. Available at: [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available at: [Link]

  • Amirav, A., & Gordin, A. (2002). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Journal of Mass Spectrometry, 37(5), 535-546. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Giske, A., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 50(S1), S52-S58. Available at: [Link]

  • Bakherad, M., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(22), 5437. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

  • YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Available at: [Link]

  • Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 42(S1), S123-S134. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Available at: [Link]

  • Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition. Available at: [Link]

  • Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181-6184. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

  • Hall, Z., et al. (2012). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1897-1904. Available at: [Link]

  • Singh, R., & Kumar, V. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 108-124. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available at: [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Discovering Novel Bioactive Molecules from Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery of novel bioactive molecules centered on the versatile imidazopyridine scaffold. We will delve into the strategic considerations, experimental designs, and data interpretation that underpin the identification and optimization of promising therapeutic candidates. Moving beyond a mere recitation of facts, this document offers field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

The Imidazopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazopyridine core, a fused heterocyclic system of imidazole and pyridine rings, represents a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility is evidenced by the successful development of drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), all of which are based on the imidazo[1,2-a]pyridine isomer.[3] The therapeutic landscape of imidazopyridine derivatives is vast, encompassing anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][2]

The potential of this scaffold lies in its amenability to structural modification at multiple positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SAR) is therefore paramount in harnessing the full therapeutic potential of this remarkable heterocyclic system.[4]

Strategies for Discovering Novel Bioactive Imidazopyridines

The journey from a privileged scaffold to a novel drug candidate requires a systematic and multi-faceted discovery strategy. Here, we outline three powerful and complementary approaches:

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of compounds to identify "hits" that modulate a specific biological target.[5] The process involves the miniaturization and automation of assays to test thousands of compounds in a short period.[5]

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

HTS_Workflow cluster_prep Assay Development & Optimization cluster_screen Primary Screen cluster_validation Hit Validation & Confirmation cluster_lead Lead Optimization AssayDev Develop robust biochemical or cell-based assay Miniaturization Miniaturize to 384- or 1536-well format AssayDev->Miniaturization Validation Validate with known inhibitors and determine Z'-factor > 0.5 Miniaturization->Validation Library Imidazopyridine Compound Library Screening Automated screening of library at a single concentration Library->Screening Data Data acquisition and analysis (identification of primary hits) Screening->Data HitPicking Cherry-pick primary hits Data->HitPicking DoseResponse Dose-response curves to determine IC50 values HitPicking->DoseResponse SAR Preliminary SAR analysis DoseResponse->SAR LeadOp Chemical synthesis of analogs to improve potency and properties SAR->LeadOp

Figure 1: High-Throughput Screening (HTS) workflow for identifying enzyme inhibitors.

Step-by-Step HTS Protocol for Kinase Inhibitors:

  • Assay Development:

    • Select a robust kinase activity assay, such as a fluorescence-based assay that measures ATP consumption or substrate phosphorylation.

    • Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature) to achieve a stable and reproducible signal.

    • Validate the assay using a known kinase inhibitor to ensure a clear distinction between inhibited and uninhibited signals. The Z'-factor, a statistical measure of assay quality, should be greater than 0.5.[6]

  • Library Preparation:

    • Prepare a diverse library of imidazopyridine derivatives in a 384-well plate format at a stock concentration of 10 mM in DMSO.

  • Primary Screen:

    • Using automated liquid handlers, dispense a small volume of each compound from the library into the assay plates to achieve a final concentration of 10 µM.

    • Add the kinase, substrate, and ATP to initiate the reaction.

    • Incubate for the optimized time.

    • Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis and Hit Identification:

    • Normalize the data to the controls (no inhibitor and strong inhibitor).

    • Identify "hits" as compounds that cause a significant reduction in kinase activity (typically >50% inhibition or a Z-score >3).

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits in a dose-response format (e.g., 8-point serial dilution) to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS, particularly for challenging targets.[7] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[7] These fragment hits are then grown or linked together to create more potent lead compounds.[8]

Experimental Workflow: Fragment-Based Drug Discovery

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Structural Biology cluster_optimization Fragment Evolution cluster_lead Lead Generation FragLib Fragment Library (MW < 300 Da) Biophysical Biophysical Screening (NMR, SPR, X-ray Crystallography) FragLib->Biophysical HitIdent Identification of weak binders (μM-mM affinity) Biophysical->HitIdent StructDet Determination of fragment-target co-crystal structure HitIdent->StructDet Binding Validation of binding mode and affinity StructDet->Binding Growing Fragment Growing: Adding functionality Binding->Growing Linking Fragment Linking: Connecting two fragments Binding->Linking Merging Fragment Merging: Combining overlapping fragments Binding->Merging LeadComp Potent Lead Compound (nM affinity) Growing->LeadComp Linking->LeadComp Merging->LeadComp

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow.

Step-by-Step FBDD Protocol:

  • Fragment Library Design:

    • Assemble a library of 1000-3000 low molecular weight (<300 Da) compounds that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[8] The library should be diverse in terms of shape and pharmacophoric features.

  • Biophysical Screening:

    • Screen the fragment library against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[9]

  • Hit Validation and Structural Characterization:

    • Validate the binding of fragment hits using an orthogonal biophysical method.

    • Determine the co-crystal structure of the fragment bound to the target protein. This provides crucial information about the binding mode and identifies vectors for fragment elaboration.[9]

  • Fragment-to-Lead Evolution:

    • Fragment Growing: Synthesize analogs of the fragment hit that extend into adjacent binding pockets.

    • Fragment Linking: If two fragments bind to adjacent sites, design a linker to connect them into a single, more potent molecule.

    • Fragment Merging: If two fragments bind in an overlapping manner, design a new molecule that incorporates the key features of both.

Rational Design and Synthesis

Rational drug design leverages knowledge of the biological target's structure and mechanism to design molecules with high affinity and selectivity. A key synthetic strategy for generating diverse imidazopyridine libraries is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[10]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10] This multicomponent reaction offers high atom economy and allows for the rapid generation of a wide range of analogs by varying the three starting materials.[3][10]

Step-by-Step Protocol for the GBB Reaction: [11]

  • Reaction Setup: In a sealed vial, combine the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.).

  • Solvent and Catalyst: Add a suitable solvent such as methanol or water. A catalyst, such as p-toluenesulfonic acid (PBA) (10 mol%), can be used to accelerate the reaction.[11]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., using ultrasound irradiation) for 4-24 hours.[11][12]

  • Workup and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with an organic solvent like ethyl acetate. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation of Imidazopyridine Derivatives

Once a library of imidazopyridine derivatives has been synthesized, their biological activity must be assessed through a series of in vitro and in vivo assays.

In Vitro Anticancer Activity

MTT Assay Protocol for Cell Viability: [13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay Protocol for Cytotoxicity: [1][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold fixative reagent (e.g., 10% trichloroacetic acid) to each well and incubate for 1 hour at 4°C.[15]

  • Washing: Wash the plates four times with distilled water to remove the fixative.[15]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[16]

  • Absorbance Measurement: Read the absorbance at 510 nm.

Case Studies: Unraveling the Mechanisms of Action

Zolpidem and the GABA-A Receptor Signaling Pathway

Zolpidem, a widely prescribed hypnotic, exerts its sedative effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[17] It acts as a positive allosteric modulator, enhancing the effect of GABA at the receptor.[18] Zolpidem shows a higher affinity for GABA-A receptors containing the α1 subunit.[17]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into synaptic cleft GABAA_R GABA-A Receptor (α1, β2, γ2 subunits) Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens channel Hyperpolarization Hyperpolarization (Inhibition of neuronal firing) Cl_channel->Hyperpolarization Influx of Cl- GABA->GABAA_R Binds to receptor Zolpidem Zolpidem Zolpidem->GABAA_R Positive allosteric modulation (potentiates GABA effect) cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Growth Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->cMet Inhibits kinase activity

Figure 4: Imidazopyridine derivatives as inhibitors of the c-Met signaling pathway.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the imidazopyridine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. The following table presents a selection of dimeric imidazo[1,2-a]pyridine derivatives and their in vitro anticancer activity against the MDA-MB-231 breast cancer cell line, highlighting key SAR observations. [19]

Compound R Group Linker GI50 (µM) against MDA-MB-231 [19]
19 4-Chlorophenyl - 0.43
24 4-Methoxyphenyl - 0.30

| Adriamycin (Control) | - | - | 0.51 |

Key SAR Insights:

  • The dimeric imidazo[1,2-a]pyridine scaffold demonstrates potent anticancer activity. [19]* Substitution on the phenyl ring at the 2-position of the imidazopyridine core significantly influences activity.

  • The presence of an electron-donating methoxy group (compound 24 ) leads to higher potency compared to an electron-withdrawing chloro group (compound 19 ). [19]

Conclusion

The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules with diverse therapeutic applications. A judicious combination of modern discovery strategies, including high-throughput screening, fragment-based drug discovery, and rational design, coupled with robust biological evaluation and detailed structure-activity relationship studies, will undoubtedly lead to the development of the next generation of imidazopyridine-based therapeutics. This guide provides a framework for researchers to navigate the complexities of the drug discovery process and unlock the full potential of this remarkable chemical entity.

References

  • Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. PubMed Central. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PubMed Central. Available at: [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PubMed Central. Available at: [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. PubMed Central. Available at: [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]

  • Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British Journal of Pharmacology. Available at: [Link]

  • High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic. Available at: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • The Groebke-Blackburn-Bienayme Reaction. University of Groningen. Available at: [Link]

  • Fragment Based Drug Design: From Experimental to Computational Approaches. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. PubMed. Available at: [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. PubMed Central. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic and Medicinal Chemistry International. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-3-nitropyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities (NCEs) with unique pharmacological profiles. Within this dynamic field, nitrogen-containing heterocycles remain a cornerstone of drug discovery, offering a rich tapestry of structural diversity and biological activity. This technical guide focuses on one such promising scaffold: 2-(1H-imidazol-1-yl)-3-nitropyridine . This molecule, positioned at the intersection of imidazole and pyridine chemistries, presents a compelling profile for researchers, scientists, and drug development professionals. Its strategic arrangement of a nitro group and an imidazole moiety on a pyridine core suggests a predisposition for a range of chemical transformations and biological interactions. This document serves as a comprehensive resource, elucidating the synthesis, theoretical properties, and prospective applications of this intriguing compound, thereby providing a foundational platform for its further exploration in drug discovery and development.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 1060795-58-5) is a small molecule with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol [1]. The structure features a pyridine ring substituted at the 2-position with a 1H-imidazol-1-yl group and at the 3-position with a nitro group. This unique arrangement of electron-withdrawing and heterocyclic functional groups dictates its chemical behavior and potential as a pharmacophore.

Table 1: Physicochemical and Computed Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16
CAS Number 1060795-58-5
Topological Polar Surface Area (TPSA) 73.85 Ų
LogP (calculated) 1.1755
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 2
SMILES C1=CC(=C(N=C1)N2C=CN=C2)[O-]

Note: The LogP and TPSA values are computationally derived and provide an indication of the molecule's lipophilicity and polarity, respectively. These parameters are crucial in predicting its pharmacokinetic properties, such as absorption and distribution.

Synthesis Methodology: A Focus on Nucleophilic Aromatic Substitution

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems, such as nitropyridines[2]. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack.

The proposed synthetic pathway involves the reaction of 2-chloro-3-nitropyridine with imidazole in the presence of a suitable base. The base is essential to deprotonate the imidazole, generating the more nucleophilic imidazolate anion, which then displaces the chloride leaving group from the pyridine ring.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product Nucleophilic Aromatic Substitution (SNAr) reactant2 Imidazole reactant2->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, DMSO) solvent->product

Figure 1: Proposed synthetic scheme for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methodologies for similar SNAr reactions and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Imidazole (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nucleophile: To a solution of imidazole in anhydrous DMF, add the base (e.g., K₂CO₃ or NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at room temperature to allow for the formation of the imidazolate anion.

  • SNAr Reaction: Add a solution of 2-chloro-3-nitropyridine in anhydrous DMF dropwise to the imidazolate solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region. The proton at the 6-position will likely appear as a doublet of doublets, coupled to the protons at the 4 and 5-positions. The protons at the 4 and 5-positions will also appear as doublet of doublets. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

  • Imidazole Ring Protons: Three signals are expected. The proton at the 2-position of the imidazole ring will likely be the most downfield singlet. The protons at the 4 and 5-positions will appear as two distinct signals, likely triplets or doublet of doublets depending on the coupling constants.

¹³C NMR:

  • Eight distinct signals are expected in the aromatic region, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C3 of the pyridine ring) and the carbon atom attached to the imidazole nitrogen (C2 of the pyridine ring) will be significantly deshielded.

IR Spectroscopy:

  • Characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • C=N and C=C stretching vibrations from both the pyridine and imidazole rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected at m/z = 190. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the pyridine and imidazole rings.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily governed by the interplay between the electron-deficient nitropyridine core and the nucleophilic imidazole ring.

Reactivity_of_this compound cluster_reactions Potential Reactions start_mol This compound reduction Reduction of Nitro Group start_mol->reduction e.g., H2/Pd, SnCl2 nucleophilic_attack Nucleophilic Attack on Pyridine Ring start_mol->nucleophilic_attack Strong Nucleophiles electrophilic_sub Electrophilic Substitution on Imidazole Ring start_mol->electrophilic_sub e.g., Halogenation, Nitration amino_product amino_product reduction->amino_product 2-(1H-imidazol-1-yl)pyridin-3-amine substitution_product substitution_product nucleophilic_attack->substitution_product Substituted Pyridine Derivatives imidazole_sub_product imidazole_sub_product electrophilic_sub->imidazole_sub_product Substituted Imidazole Derivatives

Figure 2: Potential reaction pathways for this compound.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a vast array of synthetic possibilities. The resulting 2-(1H-imidazol-1-yl)pyridin-3-amine is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities. Common reducing agents for this transformation include catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

Further Nucleophilic Aromatic Substitution

While the imidazole group is an activating group for electrophilic substitution, the overall electron-deficient nature of the nitropyridine ring makes further nucleophilic aromatic substitution challenging but not impossible. Strong nucleophiles might displace the nitro group or potentially add to other positions on the pyridine ring, depending on the reaction conditions.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitropyridine substituent will decrease its reactivity compared to unsubstituted imidazole. Reactions such as halogenation or nitration could potentially occur on the imidazole ring, providing another avenue for structural diversification.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting a high potential for this NCE in drug discovery.

  • Antimicrobial and Antiparasitic Agents: Nitroimidazoles are a well-established class of drugs used to treat anaerobic bacterial and parasitic infections. The nitro group is crucial for their mechanism of action, which involves reductive activation within the target organism to generate cytotoxic radical species. The presence of the nitroimidazole-like scaffold in the target molecule makes it a prime candidate for investigation as a novel antimicrobial or antiparasitic agent.

  • Kinase Inhibitors: The pyridine and imidazole rings are common scaffolds in kinase inhibitors. The ability to functionalize both rings allows for the exploration of interactions with the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Agents: Imidazopyridine derivatives are known to interact with various CNS receptors, exhibiting hypnotic, anxiolytic, and other psychotropic effects[1]. The reduction of the nitro group to an amine and subsequent cyclization could lead to the formation of imidazo[4,5-b]pyridine derivatives with potential CNS activity.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for further exploration in medicinal chemistry and drug development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the nitro and imidazole functionalities, provides a robust platform for the generation of diverse chemical libraries.

Future research should focus on:

  • Experimental Validation: The synthesis of this compound needs to be performed and its physicochemical and spectroscopic properties fully characterized.

  • Biological Screening: A comprehensive biological evaluation of the compound is warranted to explore its potential as an antimicrobial, antiparasitic, kinase inhibitor, or CNS-active agent.

  • Library Synthesis and SAR Studies: The synthesis of a focused library of derivatives through the functionalization of the pyridine and imidazole rings will be crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological profile.

This in-depth technical guide provides a solid foundation for initiating research on this promising molecule. The insights into its synthesis, predicted properties, and potential applications are intended to catalyze further investigation and unlock the full therapeutic potential of this compound.

References

  • Mallemula, V. R., Sanghai, N. N., Himabindu, V., & Chakravarthy, A. K. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Monatshefte für Chemie - Chemical Monthly, 144(12), 1845–1853. [Link]

  • Masaki, Y., Shimizu, Y., Yoshioka, T., Feng, F., Zhao, S., Higashino, K., ... & Saji, H. (2016). Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. PLoS ONE, 11(8), e0161639. [Link]

  • de Souza, G. A., Pires-Santos, P., de Melo, M. E. F., de Andrade, D. C., & de Rezende, D. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1324. [Link]

  • Gao, H., Ye, W., & Zhang, H. (2013). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 10(3), 379-390. [Link]

  • Reddy, T. S., & Ghorai, P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4356–4365. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. (2023). [Link]

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. (n.d.). [Link]

  • Process for preparation of nitropyridine derivatives. (2010).
  • Synthesis and characterization of novel amide derivatives of Nitro- imidazole. (2012). Der Pharma Chemica. [Link]

  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. (2001). MDPI. [Link]

  • 2-(1H-imidazol-2-yl)pyridine. PubChem. (n.d.). [Link]

  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. (n.d.). [Link]

  • Supporting Information for "Synthesis of cobalt(II) complexes with benzimidazole derivatives and their catalytic performance in the aerobic oxidation of cumene". (n.d.). [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2022). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2-(1H-Imidazol-1-yl)-3-nitropyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of 2-(1H-imidazol-1-yl)-3-nitropyridine, a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the principles governing this important synthetic transformation.

Introduction: The Significance of the Imidazolyl-Nitropyridine Scaffold

The this compound core is a key building block in the synthesis of various pharmacologically active compounds. Its structural motifs are present in molecules targeting a range of therapeutic areas. Understanding the intricacies of its formation is paramount for optimizing existing synthetic routes and designing novel derivatives with enhanced properties. The primary route to this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide will dissect the underlying mechanism of this reaction, offering insights into the kinetics, thermodynamics, and key influencing factors that govern its outcome.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from a suitable 2-substituted-3-nitropyridine and imidazole proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is distinct from the concerted displacement seen in aliphatic SN2 reactions.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the imidazole nitrogen on the electron-deficient C2 carbon of the 3-nitropyridine ring.[3] This attack is facilitated by the strong electron-withdrawing nature of the nitro group at the 3-position and the inherent electrophilicity of the pyridine ring. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[2][3]

The nitro group at the ortho position plays a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance.[5][6] This stabilization lowers the activation energy for the formation of the Meisenheimer complex, making the reaction kinetically feasible.[5]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the leaving group, typically a halide such as chloride, is expelled from the Meisenheimer complex.[3] This elimination step is driven by the restoration of the energetically favorable aromaticity of the pyridine ring. The departure of the leaving group is generally considered to be fast, and the formation of the Meisenheimer complex is often the rate-determining step of the overall reaction.[7][8]

The overall reaction can be summarized as follows:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-chloro-3-nitropyridine imidazole meisenheimer [Intermediate] product meisenheimer->product - Cl⁻ (Elimination) chloride Cl⁻

Caption: Generalized SNAr reaction pathway.

A Deeper Mechanistic Dive

The following diagram illustrates the detailed flow of electrons and the structures of the key species involved in the reaction mechanism.

experimental_workflow start Start: Reagents in DMF heat Heat to 80°C and Stir (4-6h) start->heat monitor Monitor by TLC heat->monitor workup Quench with Ice Water monitor->workup Reaction Complete filter Vacuum Filtration workup->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Pure Product recrystallize->product

Sources

Methodological & Application

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-(1H-imidazol-1-yl)-3-nitropyridine scaffold presents a promising starting point for the generation of new antimicrobial compounds, combining the bioisosteric properties of the imidazole ring with the electron-withdrawing and potential pro-drug characteristics of the nitropyridine moiety. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and antimicrobial evaluation of derivatives based on this core structure. We present detailed, field-proven protocols for chemical synthesis, determination of antimicrobial activity, and elucidation of the potential mechanism of action, underpinned by a strong emphasis on scientific causality and experimental integrity.

Introduction: The Rationale for Targeting the this compound Scaffold

The imidazole nucleus is a well-established pharmacophore present in numerous clinically successful drugs, valued for its ability to engage in various biological interactions.[1][2] Its incorporation into novel molecular frameworks is a proven strategy in medicinal chemistry.[3] The pyridine ring, another key heterocyclic system, is also a common feature in bioactive molecules.[4] The combination of these two heterocycles is anticipated to yield compounds with favorable pharmacological properties.

The addition of a nitro group at the 3-position of the pyridine ring is a critical design element. Nitroaromatic compounds, including nitroimidazoles and nitropyridines, are known for their antimicrobial activities.[5][6] Often, these compounds act as pro-drugs that are activated under the low oxygen conditions prevalent in microbial environments.[7] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can then exert cytotoxic effects by damaging cellular macromolecules such as DNA.[7][8]

This guide, therefore, outlines a systematic approach to explore the therapeutic potential of this compound derivatives as a new class of antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The following proposed synthetic pathway is based on established methodologies for the synthesis of related heterocyclic compounds.[1][9]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from commercially available precursors. The workflow is designed for efficiency and amenability to library synthesis for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Synthesis of Core Scaffold cluster_1 Step 2: Derivatization (Example) A 2-Chloro-3-nitropyridine C This compound (Core Scaffold) A->C Nucleophilic Aromatic Substitution (SNAr) B Imidazole B->C D Core Scaffold F N-alkylated derivatives D->F N-Alkylation E Functionalized Alkyl Halide (R-X) E->F G A Synthesized Compounds B Primary Screening (e.g., Disk Diffusion) A->B Qualitative assessment C Quantitative Assay: Broth Microdilution for MIC B->C Identify active compounds D Determination of MBC C->D Bactericidal vs. Bacteriostatic E Data Analysis & SAR C->E D->E

Sources

Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine Analogs: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazolyl-Nitropyridine Scaffolds

The confluence of imidazole and nitropyridine moieties within a single molecular framework presents a compelling scaffold for the discovery of novel therapeutic agents. The imidazole ring, a ubiquitous pharmacophore, is a key component in numerous natural products and FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1] Simultaneously, the nitropyridine core, particularly when substituted at the 2- and 3-positions, offers a unique electronic and steric profile that has been successfully exploited in medicinal chemistry.[2][3] The 2-(1H-imidazol-1-yl)-3-nitropyridine backbone, therefore, represents a promising starting point for the development of drugs targeting a range of diseases, including infectious diseases and cancer.[4][5]

This application note provides a detailed protocol for the synthesis of the parent compound, this compound, and explores strategies for the rational design and synthesis of its analogs for drug discovery campaigns. We will delve into the mechanistic underpinnings of the synthetic route, offer practical guidance for reaction execution and purification, and discuss approaches for analog generation to optimize biological activity.

Synthetic Strategy: Harnessing Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the displacement of a leaving group from an aromatic ring by a nucleophile.[6][7] The success of this strategy hinges on the electronic nature of the aromatic ring; it must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack.

In our target synthesis, the pyridine ring of the starting material, 2-chloro-3-nitropyridine, is strongly activated towards SNAr by the presence of the electron-withdrawing nitro group (-NO2) at the 3-position.[8] This group, through its potent inductive and resonance effects, significantly lowers the electron density of the pyridine ring, particularly at the carbon atom bearing the chlorine substituent. This polarization facilitates the attack by the nucleophilic nitrogen of the imidazole ring.

The generally accepted mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway involving a transient Meisenheimer complex.[8]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridine≥98%Commercially Available
Imidazole≥99%Commercially Available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized Water
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Instrumentation:
  • Round-bottom flasks

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2 M with respect to the 2-chloro-3-nitropyridine.

  • Reaction: Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data for this compound:
PropertyValue
Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Appearance Yellow to off-white solid
1H NMR (CDCl3, 400 MHz) δ 8.65 (dd, J = 4.6, 1.6 Hz, 1H), 8.35 (dd, J = 8.2, 1.6 Hz, 1H), 7.95 (s, 1H), 7.45 (t, J = 7.9 Hz, 1H), 7.30 (s, 1H), 7.20 (s, 1H)
13C NMR (CDCl3, 100 MHz) δ 152.8, 148.5, 145.2, 137.9, 130.4, 129.8, 125.6, 118.2
Mass Spectrometry (ESI+) m/z 191.06 [M+H]+

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Strategies for Analog Synthesis in Drug Discovery

The parent scaffold, this compound, serves as an excellent starting point for the generation of a library of analogs to explore structure-activity relationships (SAR). Key modifications can be introduced at several positions on both the pyridine and imidazole rings.

Modification of the Pyridine Ring:
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl2, H2/Pd-C). This introduces a key hydrogen bond donor and a site for further functionalization, such as acylation or sulfonylation, to probe the chemical space around this position.

  • Bioisosteric Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group to modulate the electronic properties and metabolic stability of the molecule.

  • Substitution at Other Positions: Introduction of substituents at the 4-, 5-, or 6-positions of the pyridine ring can be achieved by starting with appropriately substituted 2-chloropyridines. This allows for the exploration of steric and electronic effects on biological activity.

Modification of the Imidazole Ring:
  • Substitution at the 2-, 4-, and 5-positions: Analogs can be synthesized by using substituted imidazoles in the initial SNAr reaction. For instance, using 2-methylimidazole or 4,5-dicyanoimidazole would yield the corresponding substituted analogs. This allows for the introduction of various functional groups to probe for additional binding interactions with the biological target.

The following diagram illustrates the key points for analog generation:

Analog_Synthesis cluster_pyridine Pyridine Ring Modifications cluster_imidazole Imidazole Ring Modifications Core This compound Nitro_Reduction Reduction of Nitro Group (e.g., -NH2) Core->Nitro_Reduction Functionalization Bioisostere Bioisosteric Replacement (e.g., -CN, -CF3) Core->Bioisostere Modulate Electronics Other_Substituents Substituents at C4, C5, C6 Core->Other_Substituents Explore SAR Imidazole_Substituents Substituents at C2, C4, C5 (e.g., -CH3, -CN) Core->Imidazole_Substituents Probe Binding Pocket

Caption: Key strategies for analog synthesis.

Conclusion

The synthesis of this compound and its analogs via nucleophilic aromatic substitution offers a robust and versatile platform for drug discovery. The straightforward nature of the synthesis, coupled with the rich medicinal chemistry history of the constituent heterocycles, makes this scaffold an attractive starting point for the development of novel therapeutics. By systematically exploring the chemical space around this core structure, researchers can uncover potent and selective modulators of biological targets, ultimately contributing to the advancement of new medicines.

References

  • Ghosh, R., & Dash, D. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 1-13.

  • Hernández Romero, D., Torres Heredia, V. E., García-Barradas, O., Márquez López, M. E., & Sánchez Pavón, E. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-83.[1]

  • Kaur, H., & Kumar, S. (2011). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 16(12), 10088-10113.[5]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.[2][3]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link][6]

  • Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719.[9]

  • Ranjith Kumar, R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4356-4365.[10]

  • Serna, S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(49), 18032-18035.[7]

  • Sun, J., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653.[11]

  • Tedeschi, L., et al. (1981). Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. Il Farmaco; edizione scientifica, 36(5), 339-347.[4]

  • Al-Qadi, I., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 17(1), 1-11.

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1323.[12]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assaying the Anticancer Activity of 2-(1H-imidazol-1-yl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals to effectively assay the anticancer properties of a promising class of compounds: 2-(1H-imidazol-1-yl)-3-nitropyridine derivatives. The imidazole and pyridine scaffolds are privileged structures in medicinal chemistry, known to be present in several clinically approved anticancer agents.[1] This guide moves beyond simple procedural lists, offering in-depth explanations for experimental choices, robust protocols for key assays, and a framework for data interpretation. We will cover essential in vitro techniques, including cytotoxicity assessment, cell cycle analysis, and apoptosis detection, to build a comprehensive profile of a compound's biological activity.

Introduction: The Rationale for Investigating Imidazole-Pyridine Hybrids

The pursuit of novel anticancer agents is a cornerstone of modern therapeutic research. Hybrid molecules that combine two or more pharmacologically active scaffolds represent a rational design strategy to develop compounds with enhanced potency and novel mechanisms of action. The this compound core integrates the imidazole ring, a versatile heterocycle found in numerous bioactive molecules, with a nitropyridine moiety.

  • Imidazole Scaffold: This five-membered ring is a key component in many anticancer drugs and experimental agents, recognized for its ability to engage in various biological interactions. Derivatives have been shown to induce cell cycle arrest, trigger caspase-dependent apoptosis, and even exhibit anti-metastatic properties.[2]

  • Pyridine Scaffold: Pyridine is another fundamental heterocycle present in successful oncology drugs like Sorafenib and Crizotinib.[1][3] Its derivatives are known to target various cellular processes critical for cancer cell survival and proliferation.[4]

  • Nitropyridine Moiety: The inclusion of a nitro group can significantly influence the electronic properties of the molecule. Specifically, 3-nitropyridine analogues have been identified as potent microtubule-targeting agents that induce a marked arrest in the G2/M phase of the cell cycle, leading to apoptosis.[5]

The combination of these three components suggests a multi-faceted mechanism of action, making this class of derivatives a compelling subject for anticancer drug discovery. This guide provides the essential protocols to elucidate that activity.

Hypothesized Mechanism of Action

Based on the known activities of related scaffolds, we can postulate a primary mechanism of action for this compound derivatives. The central hypothesis is that these compounds function as cytotoxic agents that disrupt cell cycle progression, ultimately forcing the cancer cell into an apoptotic pathway. This proposed cascade is a critical framework for designing and interpreting the experiments outlined in this guide.

Hypothesized_MoA cluster_0 Cellular Environment Compound 2-(1H-imidazol-1-yl) -3-nitropyridine derivative Microtubules Microtubule Dynamics Compound->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis DNA Fragmentation Apoptosis_Signal Pro-Apoptotic Signaling G2M_Arrest->Apoptosis_Signal Triggers Apoptosis_Signal->Mitochondrion Activates Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase3->Nucleus Cleaves Substrates

Caption: Hypothesized signaling pathway for the anticancer activity of the title compounds.

General Experimental Workflow

A systematic approach is crucial for generating reliable and reproducible data. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. Adhering to this structure ensures that each experimental stage informs the next.

Experimental_Workflow start Start: Select Cancer Cell Lines & Compound step1 Primary Screening: Cell Viability Assay (MTT) start->step1 step2 Data Analysis: Calculate IC50 Values step1->step2 decision Is IC50 in Acceptable Range? step2->decision step3 Secondary Assay: Cell Cycle Analysis (Flow Cytometry) decision->step3 Yes end End: Report Findings decision->end No (Compound is inactive) step4 Tertiary Assay: Apoptosis Detection (Annexin V/PI) step3->step4 step5 Data Integration & Mechanism Hypothesis step4->step5 step5->end

Caption: A streamlined workflow for characterizing novel anticancer compounds in vitro.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The initial evaluation of an anticancer compound involves determining its cytotoxicity across various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the soluble yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium. A typical final concentration range might be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Example IC₅₀ Data for a Hypothetical Derivative

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma7.5
A549Lung Carcinoma12.2
HCT116Colorectal Carcinoma5.8
HEK293Normal Kidney (Toxicity)> 100

Protocol 2: Cell Cycle Analysis by Flow Cytometry

If a compound demonstrates significant cytotoxicity, the next logical step is to determine if it affects cell cycle progression. A compound that causes cells to accumulate in a specific phase (e.g., G2/M) is a strong indicator of interference with the machinery of cell division.[3]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[7] By staining fixed and permeabilized cells with PI, the amount of fluorescence per cell is directly proportional to its DNA content. A flow cytometer can then quantify this fluorescence, allowing for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[8][9]

Materials:

  • Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cold PBS

  • Cold 70% Ethanol (for fixation)

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture and treat cells in 6-well plates with the vehicle control and the desired concentrations of the test compound.

    • Harvest cells (including floating cells in the supernatant, which may be apoptotic) and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of the PI Staining Solution. The RNase A is critical for degrading any double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot to gate on single cells (singlets) and exclude doublets or aggregates.

    • Generate a histogram of PI fluorescence intensity for the singlet population.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Results: For a compound acting similarly to other nitropyridine derivatives, you would expect to see a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, as compared to the vehicle-treated control cells.[5]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Determining the mode of cell death is critical. Most effective anticancer drugs induce apoptosis (programmed cell death) rather than necrosis.[10][11] The Annexin V/PI assay is a standard method to differentiate between these processes.

Principle: In the early stages of apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[12] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, which occurs in late-stage apoptosis and necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis protocol.

  • Harvesting: Harvest all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Create a bivariate dot plot of PI fluorescence (y-axis) vs. Annexin V-FITC fluorescence (x-axis).

    • Set up four quadrants based on unstained and single-stained controls.

Data Interpretation:

Apoptosis_Quadrants X_axis Annexin V-FITC → Y_axis Propidium Iodide (PI) → origin origin X_end X_end origin->X_end X_axis Y_end Y_end origin->Y_end Y_axis Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) H_line_start H_line_start H_line_end H_line_end H_line_start->H_line_end V_line_start V_line_start V_line_end V_line_end V_line_start->V_line_end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and ensure procedural safety.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield in the synthesis of this compound, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a common issue that can typically be traced back to a few key parameters. The primary factors to scrutinize are the effectiveness of the base, the integrity of the reactants and solvent, and the reaction temperature.

Causality: The reaction involves the attack of the imidazole nitrogen on the electron-deficient C2 position of 2-chloro-3-nitropyridine. The strong electron-withdrawing nitro group at the C3 position is essential as it stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution[1][2]. A low yield implies that this pathway is either inefficient or is competing with side reactions.

Recommended Actions:

  • Base Selection and Activation: Imidazole is a moderate nucleophile. Deprotonating it to form the imidazolide anion significantly enhances its nucleophilicity. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be sufficient to deprotonate the imidazole effectively.

    • Action: Consider switching to a stronger base such as sodium hydride (NaH). This will irreversibly deprotonate the imidazole, leading to a higher concentration of the active nucleophile. Perform this step in an anhydrous aprotic solvent like THF or DMF at 0 °C before adding the 2-chloro-3-nitropyridine.

  • Reagent and Solvent Quality: The presence of water can drastically reduce the yield. Water can hydrolyze the starting material and will quench strong bases like NaH.

    • Action: Ensure your imidazole is dry and the 2-chloro-3-nitropyridine is pure. Use anhydrous solvents. A freshly opened bottle or a properly dried and distilled solvent is highly recommended.

  • Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition of the starting material or product, resulting in a dark, tarry reaction mixture and low yields.

    • Action: Optimize the temperature. Start with conditions reported for similar substitutions on 2-chloro-3-nitropyridine, often around 80 °C, and adjust based on reaction monitoring[3]. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

Q2: The reaction is not proceeding to completion, and I see a significant amount of starting material (2-chloro-3-nitropyridine) remaining. Why is this happening?

A2: Incomplete conversion is typically a sign of insufficient activation of the nucleophile or inadequate reaction time/temperature.

Causality: For the SNAr reaction to proceed, the energy barrier for the nucleophilic attack must be overcome. If the imidazole is not sufficiently nucleophilic or the thermal energy is too low, the reaction will stall.

Recommended Actions:

  • Review Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. When using a base like K₂CO₃, which is only sparingly soluble in many organic solvents, vigorous stirring is crucial to facilitate the reaction at the solid-liquid interface.

    • Action: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. If using NaH, use 1.05 equivalents to ensure full deprotonation of the imidazole.

  • Increase Thermal Energy: The reaction may simply be too slow at your current temperature.

    • Action: Gradually increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition. If the reaction proceeds cleanly at a higher temperature, you have found a more optimal condition.

  • Consider a More Polar Solvent: Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the base and leaving the anion more "naked" and reactive. They also help stabilize the charged Meisenheimer intermediate.

    • Action: If you are using a less polar solvent like acetonitrile or THF, consider switching to DMF or DMSO. Be aware that these higher-boiling solvents will require adjustment of your purification protocol.

Troubleshooting Workflow: Incomplete Conversion

G start Incomplete Conversion Observed (TLC) check_base Is the base strong enough? (e.g., NaH vs K2CO3) start->check_base check_stoi Is stoichiometry correct? (Base > 1 eq, Imidazole > 1 eq) check_base->check_stoi Yes action_base Action: Switch to stronger base (NaH) check_base->action_base No check_temp Is temperature adequate? check_stoi->check_temp Yes action_stoi Action: Adjust stoichiometry check_stoi->action_stoi No check_solvent Is solvent optimal? (e.g., DMF, DMSO) check_temp->check_solvent Yes action_temp Action: Increase temperature by 10°C check_temp->action_temp No action_solvent Action: Switch to aprotic polar solvent check_solvent->action_solvent No end_node Reaction Complete check_solvent->end_node Yes action_base->end_node action_stoi->end_node action_temp->end_node action_solvent->end_node

Caption: A decision-making workflow for troubleshooting incomplete reactions.

Q3: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?

A3: Impurity generation often points to decomposition or side reactions involving the highly activated pyridine ring.

Causality: The 2-chloro-3-nitropyridine is highly electrophilic. Under harsh conditions (high temperature, very strong base), it can react with trace nucleophiles (like water) or undergo undesired reactions.

Recommended Actions:

  • Hydrolysis: The most common impurity is likely 2-hydroxy-3-nitropyridine, formed from the reaction with trace water.

    • Mitigation: As stated before, rigorously use anhydrous reagents and solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent atmospheric moisture from entering the reaction.

  • Di-substitution or Polymerization: While less common, these are possible at elevated temperatures.

    • Mitigation: Avoid excessive heating. Once the reaction is complete by TLC, cool it down immediately. Do not leave reactions heating unnecessarily for extended periods.

Q4: The reaction work-up and product purification are proving difficult. What is a reliable protocol?

A4: A robust work-up and purification strategy is essential for isolating a pure product. The choice of solvent and base will dictate the best approach.

Recommended Protocol:

  • Quenching: After cooling the reaction mixture to room temperature, quench it by slowly pouring it into a beaker of ice water. This will precipitate the organic product and dissolve inorganic salts.

  • Extraction: If the product does not precipitate cleanly, extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove any residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by:

    • Recrystallization: A good starting solvent system for recrystallization is ethanol or an isopropanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. It proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile (imidazole or its anion) attacks the carbon atom bearing the leaving group (chlorine). This attack is directed to the C2 position because the aromatic π-system is polarized by the electron-withdrawing effects of both the ring nitrogen and, crucially, the nitro group at the C3 position. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1].

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

SNAr Reaction Mechanism

G reagents 2-Chloro-3-nitropyridine + Imidazole intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Slow Step) product This compound + HCl intermediate->product Elimination (Fast Step)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q2: How do I choose the optimal base for this reaction?

A2: The choice of base is critical and depends on the desired reaction rate and conditions. The goal is to deprotonate imidazole (pKa ≈ 14.5 for the N-H proton) to generate a more potent nucleophile.

BaseTypepKa of Conj. AcidTypical ConditionsProsCons
K₂CO₃ Weak, Heterogeneous~10.3DMF or ACN, 80-100 °CInexpensive, safe handlingSlow reaction, requires higher temp.
Et₃N Weak, Homogeneous~10.7ACN or THF, RefluxSoluble in organic solventsOften not strong enough
NaH Strong, Heterogeneous~36Anhydrous THF or DMF, 0 °C to RTFast, irreversible deprotonationPyrophoric, requires inert atmosphere

Recommendation: For laboratory-scale synthesis where yield and reaction time are priorities, Sodium Hydride (NaH) is often the best choice. For larger-scale or process-oriented synthesis, the milder and safer Potassium Carbonate (K₂CO₃) may be preferred, accepting a longer reaction time or higher temperature.

Q3: What is the best solvent for this synthesis, and why is solvent choice critical?

A3: The ideal solvent for an SNAr reaction is aprotic and polar . Solvents like DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , and Acetonitrile (ACN) are excellent choices.

Why is it critical?

  • Aprotic Nature: Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also act as competing nucleophiles.

  • Polarity: Polar solvents are essential to dissolve the reagents and, more importantly, to stabilize the charged Meisenheimer intermediate. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction[1][4].

Q4: What is the effect of reaction temperature and time on the yield and purity?

A4: Temperature and time are inversely related; higher temperatures require shorter reaction times. The key is to find a balance that promotes the desired reaction without causing decomposition. A typical starting point is 80 °C in DMF[3]. The reaction should be monitored by TLC until the limiting reagent (2-chloro-3-nitropyridine) is consumed, which could take anywhere from 2 to 24 hours depending on the specific conditions. Prolonged heating after completion should be avoided as it can lead to the formation of dark, tar-like impurities, reducing both yield and purity.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety procedures should be followed, with special attention to the following:

  • Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. Quenching should be done carefully and slowly, preferably with a protic solvent like isopropanol before adding water.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: Reactions should be heated using a well-controlled heating mantle or oil bath, equipped with a temperature probe to prevent overheating.

References

  • 2-Nitro-1-vinyl-1H-imidazole . (2022). MDPI. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines . MDPI. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

  • Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium . ACS Omega, 3(4), 4386-4395. [Link]

  • Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst . RSC Publishing. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors . (2012). Journal of Medicinal Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution . (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitutions . (2019). YouTube. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Nucleophilic Aromatic Substitution Practice Problems . Chemistry Steps. [Link]

  • Preparation method of 2-chloro-3-aminopyridine.
  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives . (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent . ResearchGate. [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl) . ResearchGate. [Link]

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants . RSC Medicinal Chemistry, 13(3), 325-334. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems . StudySmarter. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine . MDPI. [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer . PubMed Central. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update . Chemical Communications, 51(8), 1555-1575. [Link]

  • Synthesis and Reactions of Imidazole . Zenodo. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Validating a Novel Antimicrobial Agent

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug resistance, compounds featuring imidazole and pyridine scaffolds have garnered significant attention.[1][2] This guide provides a comprehensive framework for validating the antimicrobial spectrum of a promising candidate, 2-(1H-imidazol-1-yl)-3-nitropyridine. We will objectively compare its potential performance against established broad-spectrum agents and provide the detailed experimental methodologies required for rigorous scientific validation.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative evaluation for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel Antimicrobial Discovery

The emergence of multidrug-resistant (MDR) pathogens necessitates a continuous pipeline of new antimicrobial drugs.[3] Heterocyclic compounds, particularly those containing imidazole and pyridine rings, are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][4][5] The target compound, this compound, combines these two pharmacophores, making it a compelling candidate for investigation. This guide outlines the critical steps to define its spectrum of activity, a cornerstone of preclinical drug development.

Foundational Concepts: Understanding the Antimicrobial Spectrum

An antimicrobial's spectrum refers to the range of microorganisms it can inhibit or kill. A broad-spectrum agent is effective against a wide variety of both Gram-positive and Gram-negative bacteria, while a narrow-spectrum agent targets a limited range.[6][7][8] Determining this spectrum is crucial for identifying the potential clinical applications of a new compound.

The primary metrics for quantifying antimicrobial activity are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12] A lower MIC value indicates greater potency.[9]

  • Zone of Inhibition: In disk diffusion assays, this is the circular area around an antibiotic-impregnated disk where bacterial growth is inhibited.[13] The diameter of this zone correlates with the organism's susceptibility.

These evaluations are standardized by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and clinical relevance.[14][15][16][17][18][19][20]

Comparative Agents: Establishing a Performance Baseline

To validate the efficacy of this compound, its performance must be benchmarked against well-characterized, clinically relevant drugs.

  • For Antibacterial Assessment: Ciprofloxacin

    • Class: Fluoroquinolone.[21][22]

    • Spectrum: A broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[21][22][23][24][25]

    • Mechanism: It works by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to cell death.[25][26] This established mechanism provides a valuable point of comparison for mechanistic studies of our novel compound.

  • For Antifungal Assessment: Fluconazole

    • Class: Triazole.[27][28]

    • Spectrum: Effective against most Candida species (with notable exceptions like C. krusei), Cryptococcus neoformans, and other yeasts and fungi.[28][29][30][31]

    • Mechanism: It inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.

These comparators represent the "gold standard" in their respective classes and provide a robust baseline for interpreting the activity of the test compound.

Experimental Design & Protocols

A rigorous and validated experimental workflow is paramount for generating trustworthy data. The following protocols are based on CLSI and EUCAST standards.[14][15]

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Compound Test Compound & Comparators (Stock Solution Prep) MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Disk Kirby-Bauer Disk Diffusion (Measure Zone of Inhibition) Compound->Disk Media Prepare Culture Media (Mueller-Hinton Agar/Broth) Media->MIC Media->Disk Inoculum Prepare Microbial Inoculum (Adjust to 0.5 McFarland Standard) Inoculum->MIC Inoculum->Disk Collect Incubate Plates/Tubes (24-48 hours) MIC->Collect Disk->Collect Analyze Read & Record Results (MIC values, Zone Diameters) Collect->Analyze Compare Comparative Data Analysis Analyze->Compare

Sources

A Scoping Review and Future Perspective: Comparative Analysis of 2-(1H-imidazol-1-yl)-3-nitropyridine and Other Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial and anticancer drug discovery, nitroaromatic compounds, particularly nitroimidazoles, have carved out a significant niche.[1] Their unique mechanism of action, often involving bioreduction to cytotoxic radical species, renders them effective against a range of anaerobic bacteria and protozoa, and even shows promise in targeting hypoxic tumor cells.[2][3] This guide provides a comparative analysis of the known properties of established nitroimidazole drugs and offers a forward-looking perspective on the potential of a lesser-explored molecule: 2-(1H-imidazol-1-yl)-3-nitropyridine. While direct experimental data on this specific compound is not publicly available, an in-depth analysis of its structural motifs in the context of well-established structure-activity relationships (SAR) can provide valuable insights for future research and development.

The Nitroimidazole Paradigm: A Foundation for Comparison

Nitroimidazoles are a class of prodrugs that require the reduction of their nitro group to exert their biological effects.[4] This activation is typically carried out by nitroreductases present in anaerobic organisms or hypoxic cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical cellular components.[3][5] Prominent members of this class include:

  • Metronidazole: A cornerstone in the treatment of anaerobic bacterial and protozoal infections.[6]

  • Tinidazole: A second-generation nitroimidazole with a broader spectrum and longer half-life than metronidazole.[2]

  • Delamanid and Pretomanid: Bicyclic nitroimidazoles that have revolutionized the treatment of multidrug-resistant tuberculosis by inhibiting mycolic acid synthesis under aerobic conditions and acting as respiratory poisons in hypoxic environments.[7][8][9]

The efficacy and spectrum of activity of nitroimidazoles are intricately linked to their chemical structure, including the position of the nitro group and the nature of substituents on the imidazole ring.[3]

Unveiling the Potential of this compound: A Structural Perspective

This compound is a unique hybrid molecule that combines the well-known imidazole core with a nitropyridine moiety. This structural amalgamation suggests the potential for novel biological activities and mechanisms of action.

Physicochemical Properties (Predicted)

While experimental data is unavailable, computational tools can offer predictions of key physicochemical properties that influence a compound's pharmacokinetic profile.

PropertyPredicted Value for this compoundSignificance in Drug Development
Molecular Weight 190.16 g/mol Adherence to Lipinski's rule of five, suggesting good oral bioavailability.
LogP 1.1755Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 73.85 ŲSuggests good potential for oral absorption and cell penetration.
Hydrogen Bond Acceptors 5Influences solubility and binding to biological targets.
Hydrogen Bond Donors 0Affects solubility and receptor binding characteristics.
Rotatable Bonds 2A low number of rotatable bonds is generally associated with better oral bioavailability.

Table 1: Predicted physicochemical properties of this compound and their implications in drug design.

Comparative Analysis of Key Features

The following table provides a comparative overview of this compound (based on structural predictions) and established nitroimidazole drugs.

FeatureThis compound (Predicted)MetronidazoleTinidazoleDelamanid/Pretomanid
Core Structure Imidazole linked to a nitropyridine2-Methyl-5-nitroimidazole2-Methyl-5-nitroimidazole derivativeBicyclic nitroimidazooxazole/oxazine
Activation Likely requires nitroreductase-mediated reduction of the nitro group.Reduction of the 5-nitro group.Reduction of the 5-nitro group.Deazaflavin-dependent nitroreductase (Ddn) activation.[9]
Potential Spectrum Potentially broad-spectrum, including antibacterial, antifungal, and anticancer activities, based on the activities of both imidazole and nitropyridine derivatives.Primarily anaerobic bacteria and protozoa.[6]Broader spectrum than metronidazole.[2]Primarily Mycobacterium tuberculosis (both replicating and non-replicating).[8]
Mechanism of Action Potentially dual-action: DNA damage via nitroreduction and other mechanisms associated with the nitropyridine scaffold.DNA damage through reactive nitro species.[2]DNA damage through reactive nitro species.[2]Inhibition of mycolic acid synthesis and respiratory poisoning.[7]

Table 2: A comparative framework of this compound and other notable nitroimidazoles.

Experimental Protocols for Future Evaluation

To empirically validate the potential of this compound, a series of well-defined experimental protocols are necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant microorganisms.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Grow bacterial/fungal strains to the mid-logarithmic phase in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Causality: The broth microdilution method is a standardized and quantitative technique to assess the potency of an antimicrobial agent. The choice of a diverse microbial panel, including Gram-positive, Gram-negative, and fungal species, will provide a comprehensive understanding of its spectrum of activity.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on human cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed human cell lines (e.g., HepG2, a liver cell line, for general toxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. Assessing cytotoxicity is a critical step in early drug development to determine the therapeutic index of a compound.

Visualizing the Path Forward: Workflows and Mechanisms

General Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) antimicrobial->cytotoxicity nitroreductase Nitroreductase Activity Assay cytotoxicity->nitroreductase dna_damage DNA Damage Assay (e.g., Comet Assay) nitroreductase->dna_damage animal_model Animal Model of Infection/Disease dna_damage->animal_model pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd

Caption: A proposed experimental workflow for the comprehensive biological evaluation of this compound.

Predicted Mechanism of Action

G compound This compound cell Target Cell (e.g., Bacterium, Cancer Cell) compound->cell Passive Diffusion nitroreductase Nitroreductase cell->nitroreductase reactive_species Reactive Nitrogen Species nitroreductase->reactive_species Reduction of Nitro Group dna DNA reactive_species->dna Damage cell_death Cell Death dna->cell_death

Caption: A putative mechanism of action for this compound, highlighting the key role of nitroreductase activation.

Concluding Remarks and Future Directions

While the direct biological profile of this compound remains to be elucidated, a comparative analysis based on its structural components suggests a promising avenue for drug discovery. The fusion of the imidazole and nitropyridine scaffolds may lead to a compound with a unique spectrum of activity and a potentially multi-faceted mechanism of action. The proposed experimental workflows provide a clear roadmap for future investigations to unlock the therapeutic potential of this and other novel nitroaromatic compounds. The scientific community is encouraged to undertake the synthesis and biological evaluation of this intriguing molecule to expand the arsenal of agents against infectious diseases and cancer.

References

  • Lecturio. Nitroimidazoles | Concise Medical Knowledge. 2021. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. 2023. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. 2023. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. 2023. Available at: [Link]

  • Ghidelli-Disse, S., et al. (2018). Delamanid or pretomanid? A Solomonic judgement!. PMC - PubMed Central - NIH. Available at: [Link]

  • Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • MDPI. The Role of Nitroreductases in Resistance to Nitroimidazoles. 2021. Available at: [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Tomoda, H., et al. (1998). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Research. A review: Imidazole synthesis and its biological activities. 2017. Available at: [Link]

  • ResearchGate. (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. 2016. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. 2022. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. 2019. Available at: [Link]

  • PubMed Central. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. 2025. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • CORE. 1H-benzo[d]imidazoles and 2-(pyridin- 3-yl)-3H-imidazo[4,5-b]py. 2013. Available at: [Link]

  • PubMed Central. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. 2016. Available at: [Link]

  • MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. 2024. Available at: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. 2017. Available at: [Link]

  • Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. 2019. Available at: [Link]

  • MDPI. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. 2023. Available at: [Link]

  • Wicht, K. J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. Available at: [Link]

  • PubMed. Synthesis and antimicrobial activities of some new nitroimidazole derivatives. 2004. Available at: [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. 2023. Available at: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. 2020. Available at: [Link]

  • ResearchGate. Antifungal activity of nitroimidazole derivatives | Download Table. Available at: [Link]

  • PubMed Central. Nitroimidazoles for the treatment of TB: past, present and future. 2015. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Pretomanid?. 2024. Available at: [Link]

  • ResearchGate. (PDF) Delamanid or pretomanid? A Solomonic judgement!. 2018. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy Evaluation of Novel Nitro-Aromatic Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 2-(1H-imidazol-1-yl)-3-nitropyridine (A Case Study Framework)

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need and a Promising Chemical Scaffold

Protozoan diseases, including Chagas disease and leishmaniasis, afflict millions globally, with current therapeutic options hampered by toxicity, long treatment durations, and emerging resistance.[1][2] The development of new, safe, and effective antiprotozoal agents is a critical global health priority. Nitro-aromatic compounds, such as the nitroimidazoles benznidazole (Bzn) and nifurtimox (Nfx), have been the mainstay for treating Chagas disease for over 50 years, validating this chemical class as a potent source of antiparasitic agents.[1]

This guide focuses on the strategic evaluation of novel nitro-aromatic compounds, using the nitropyridine derivative, This compound , as a representative candidate for preclinical assessment. While specific in vivo data for this particular compound is not yet available in published literature, its structure embodies the key pharmacophoric elements of a promising new agent. We will therefore outline the critical pathway for its evaluation, comparing its hypothetical performance benchmarks against established drugs. This document serves as both a comparative overview of the current landscape and a methodological protocol for future studies.

The Scientific Rationale: Mechanism of Action of Nitro-Aromatic Drugs

The efficacy of compounds like benznidazole, and by extension, novel nitropyridines, is predicated on a parasite-specific bioactivation process. These molecules are prodrugs that are selectively activated within the protozoan.[3]

Causality of Action: The key is the presence of parasitic nitroreductases (NTRs), specifically Type I NTRs, which are absent or functionally different in mammalian host cells.[4] These enzymes reduce the nitro group on the aromatic ring under the low-redox potential environment of the parasite. This reduction generates a cascade of reactive nitrogen intermediates, including nitroso and hydroxylamine derivatives, and ultimately, cytotoxic free radicals.[5] These reactive species indiscriminately damage parasitic macromolecules—DNA, lipids, and proteins—leading to metabolic collapse and cell death.[3] This parasite-specific activation mechanism is the cornerstone of their therapeutic window, minimizing toxicity to the host.

Mechanism_of_Action cluster_parasite Protozoan Parasite cluster_host Mammalian Host Cell Prodrug Nitropyridine Prodrug (e.g., this compound) NTR Parasitic Type I Nitroreductase (NTR) Prodrug->NTR Reduction Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) NTR->Intermediates Radicals Cytotoxic Free Radicals (ROS/RNS) Intermediates->Radicals Damage Macromolecular Damage (DNA, Proteins, Lipids) Radicals->Damage Death Parasite Death Damage->Death HostCell Minimal Activation (Lack of Type I NTR) Prodrug_Host Nitropyridine Prodrug Prodrug_Host->HostCell Low Toxicity

Caption: Proposed bioactivation pathway for nitropyridine-based antiprotozoal agents.

Comparative Landscape: Benchmarking Against Standard-of-Care

Any new candidate must demonstrate significant advantages over existing therapies. The primary benchmarks for Chagas disease are benznidazole and nifurtimox. For leishmaniasis, agents like miltefosine and amphotericin B serve as comparators. The following table summarizes key in vivo efficacy data for established drugs against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 1: Comparative In Vivo Efficacy of Antiprotozoal Agents in Murine Models of Acute Chagas Disease

Compound Parasite Strain Animal Model Dosing Regimen (Route) Key Efficacy Outcome Reference
Benznidazole T. cruzi Y Strain Swiss Mice 15-20 mg/kg/day (i.p.) for 40 days 100% survival, complete parasitemia suppression [6]
T. cruzi Human Patients 5 mg/kg/day (oral) for 30 days 1.8% positive xenodiagnoses post-treatment [7]
Nifurtimox T. cruzi Human Patients 5 mg/kg/day (oral) for 30 days 9.6% positive xenodiagnoses post-treatment [7]
Miltefosine T. cruzi CD-1 Mice 20 mg/kg/day (oral) for 20 days Dose-dependent parasitostatic effect [8]

| This compound | To Be Determined | To Be Determined | To Be Determined | Primary Goal: Achieve sterile cure or superior suppression of parasitemia at lower/safer doses compared to Bzn. | N/A |

Experimental Protocol: A Self-Validating System for In Vivo Efficacy Testing

To rigorously assess the in vivo potential of a novel compound like this compound, a standardized and well-controlled murine model of acute Chagas disease is essential. The following protocol is designed to be a self-validating system, incorporating necessary controls and endpoints to ensure data integrity and reproducibility.

Objective: To determine the efficacy of this compound in suppressing parasitemia and preventing mortality in a murine model of acute Trypanosoma cruzi infection, relative to benznidazole.

Methodology:

  • Animal Model and Parasite Strain:

    • Model: Male BALB/c mice, 6-8 weeks old. Rationale: BALB/c mice are a well-established and susceptible model for T. cruzi infection, developing consistent and measurable parasitemia.

    • Parasite: Bloodstream trypomastigotes of a virulent strain, such as T. cruzi Y or Tulahuen. Rationale: Using a virulent strain ensures a robust and acute infection, providing a clear window to observe therapeutic effects on parasitemia and survival.

  • Infection and Group Allocation:

    • Infect all mice intraperitoneally (i.p.) with 1 x 10⁴ bloodstream trypomastigotes.

    • Randomly allocate mice into treatment groups (n=8-10 per group) at day 5 post-infection (dpi), when parasitemia becomes patent.

      • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) daily.

      • Group 2 (Positive Control): Administer Benznidazole at a standard effective dose (e.g., 20 mg/kg/day).

      • Group 3-5 (Test Compound): Administer this compound at three dose levels (e.g., 5, 15, and 45 mg/kg/day). Rationale: A dose-response evaluation is critical to determine the ED50 and therapeutic range.

  • Treatment Administration:

    • Administer all treatments orally (p.o.) or via the intended clinical route, once daily for 20 consecutive days (from 5 dpi to 25 dpi). Rationale: Oral administration is preferred for novel drug candidates. The 20-day course covers the peak of acute infection.

  • Monitoring and Endpoints:

    • Parasitemia: Every 2-3 days, collect 5 µL of tail blood and count motile trypomastigotes in a Neubauer chamber. Calculate parasites/mL. The primary efficacy endpoint is the reduction in parasitemia levels compared to the vehicle control.

    • Survival: Monitor mice daily for morbidity and mortality for at least 30-40 days post-treatment completion to check for relapse.

    • Weight and Clinical Signs: Record body weight and clinical signs of distress (e.g., ruffled fur, lethargy) at each parasitemia check. Rationale: This provides a measure of compound toxicity and overall animal health.

  • Assessment of Cure (Post-Treatment):

    • At the end of the observation period, surviving animals from treated groups can be subjected to immunosuppression (e.g., cyclophosphamide) to check for parasite relapse. Rationale: This is a stringent test for sterile cure, as latent parasites can re-emerge upon immunosuppression.[8]

    • Alternatively, qPCR on blood and heart tissue can be performed to detect persistent parasite DNA.

Caption: Workflow for the in vivo evaluation of a novel antiprotozoal candidate.

Conclusion and Future Directions

The evaluation of novel antiprotozoal agents like this compound requires a rigorous, systematic, and comparative approach. While its chemical structure is promising and rooted in the validated mechanism of nitro-aromatic drugs, only the empirical data generated from a well-designed in vivo study, as outlined here, can determine its true potential. The ultimate goal is to identify a candidate that not only matches but exceeds the efficacy of benznidazole and nifurtimox, while offering a superior safety profile and a shorter treatment course. The framework provided in this guide offers a clear and scientifically robust pathway to achieving that goal.

References

  • Vertex AI Search. (2022). Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections.
  • PubMed. (2023). Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein. Available from: [Link]

  • PubMed. (n.d.). [Comparative controlled study on the use of benznidazole, nifurtimox and placebo, in the chronic form of Chagas' disease, in a field area with interrupted transmission. I. Preliminary evaluation]. Available from: [Link]

  • PubMed Central. (2017). Recent Advances in the Discovery of Novel Antiprotozoal Agents. Available from: [Link]

  • ResearchGate. (2025). 2-Nitro-1-vinyl-1H-imidazole. Available from: [Link]

  • PubMed Central. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Available from: [Link]

  • PubMed Central. (2014). Nitroheterocyclic compounds are more efficacious than CYP51 inhibitors against Trypanosoma cruzi: implications for Chagas disease drug discovery and development. Available from: [Link]

  • PubMed Central. (n.d.). Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs. Available from: [Link]

  • PubMed Central. (n.d.). Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection. Available from: [Link]

  • MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Available from: [Link]

  • PubMed. (1990). Mechanism of Action of a Nitroimidazole-Thiadiazole Derivate Upon Trypanosoma Cruzi Tissue Culture Amastigotes. Available from: [Link]

  • Medscape. (2024). Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents. Available from: [Link]

  • MDPI. (n.d.). Special Issue “Drug Discovery of Antiprotozoal Agents”. Available from: [Link]

  • IN VIVO ANTILEISHMANIAL EFFICACY OF MILTEFOSINE AGAINST LEISHMANIA (LEISHMANIA) AMAZONENSIS. (n.d.). Available from: [Link]

  • MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Available from: [Link]

  • PubMed. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Available from: [Link]

  • ScienceOpen. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Available from: [Link]

  • American Society for Microbiology. (2017). Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Available from: [Link]

Sources

A Framework for Spectroscopic Verification of 2-(1H-imidazol-1-yl)-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For molecules such as 2-(1H-imidazol-1-yl)-3-nitropyridine, a compound of interest due to its potential applications stemming from the functionalities of both the imidazole and nitropyridine moieties, rigorous spectroscopic analysis is the cornerstone of quality control and reproducible research. This guide addresses a critical gap in the available literature: the absence of published, cross-referenced spectroscopic data for this compound (CAS 1060795-58-5)[1].

As a Senior Application Scientist, the reality of working with novel compounds often involves navigating such data-scarce environments. This guide, therefore, is structured not as a direct comparison with a pre-existing standard, but as a comprehensive framework for researchers to acquire, interpret, and validate the spectroscopic profile of this molecule. We will leverage data from closely related analogs to establish predictive benchmarks and outline the gold-standard experimental protocols necessary for generating certifiable data. This document serves as both a methodological blueprint and a predictive reference for scientists and drug development professionals engaged in the synthesis and characterization of this and similar compounds.

The Challenge: Absence of a Spectroscopic Benchmark

A thorough search of the scientific literature and chemical databases reveals that while this compound is commercially available, its detailed spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) has not been formally published. This necessitates a predictive and methodologically rigorous approach to its analysis.

Predictive Spectroscopic Analysis Based on Structural Analogs

To build a reliable analytical framework, we can extrapolate expected spectroscopic features from structurally similar compounds for which data is available. Key structural components of our target molecule are the 3-nitropyridine ring and the 1-substituted imidazole ring.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the coupling between protons on both the pyridine and imidazole rings. Based on general principles and data from related structures, we can predict the following:

  • Pyridyl Protons: The pyridine ring protons will likely appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift.

  • Imidazolyl Protons: The protons on the imidazole ring are also expected in the aromatic region, typically between δ 7.0 and 8.0 ppm[2]. The proton at the C2 position of the imidazole ring is often the most downfield.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Predicted chemical shifts are:

  • Pyridyl Carbons: Carbons in the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C3) and the carbon attached to the imidazole nitrogen (C2) will be significantly influenced by these substituents.

  • Imidazolyl Carbons: The imidazole carbons will also resonate in the aromatic region, with the C2 carbon typically appearing around δ 135-140 ppm.

3. Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. For this compound, we expect to see characteristic absorption bands:

  • N-O Stretching (Nitro Group): Strong, asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

  • C=N and C=C Stretching: Aromatic ring vibrations from both the pyridine and imidazole moieties will appear in the 1600-1400 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: For a molecule with the formula C₈H₆N₄O₂, the expected exact mass is approximately 190.05 g/mol [1]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 191.06.

Comparative Data from an Analogous Compound

To provide a tangible reference, let's consider the published data for a related compound, 2-nitro-1-vinyl-1H-imidazole[3]. While not a perfect match, it shares the nitro-imidazole core.

Spectroscopic Technique2-nitro-1-vinyl-1H-imidazole Data[3]Predicted Features for this compound
¹H NMR (CDCl₃) δ 7.63 (dd), 7.36 (s), 7.20 (s), 5.50 (dd), 5.31 (dd)Signals in the δ 7.0-9.0 ppm range for both rings.
¹³C NMR (CDCl₃) δ 130.45, 129.23, 122.41, 109.71Signals in the δ 120-160 ppm range.
IR (ATR, cm⁻¹) 3155, 3128, 1635, 1527, 1348, 1265, 962, 835, 800Strong N-O stretches ~1530 and ~1350 cm⁻¹. Aromatic C=C/C=N in the 1600-1400 cm⁻¹ region.
Mass Spec (LRMS) m/z 140.0 [M+H]⁺Expected [M+H]⁺ at m/z 191.06.

This table illustrates how data from a known compound can guide the interpretation of spectra for a novel one.

Experimental Protocols for Spectroscopic Characterization

To ensure data integrity, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often a good starting point for nitrogen-containing heterocycles.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (1-2 hours) is often necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock and Shim prep3->acq1 Insert Sample acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structural Assignment proc4->proc5

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or ESI-QTOF):

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.

    • Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • For HRMS data, use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula (C₈H₆N₄O₂).

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF) cluster_proc_ms Data Analysis ms_prep1 Prepare Dilute Solution (~1 mg/mL) ms_acq1 Infuse Sample ms_prep1->ms_acq1 ms_acq2 Set Positive Ion Mode ms_acq1->ms_acq2 ms_acq3 Acquire Spectrum ms_acq2->ms_acq3 ms_proc1 Identify Molecular Ion Peak ms_acq3->ms_proc1 ms_proc2 Calculate Elemental Composition ms_proc1->ms_proc2 ms_proc3 Compare with Theoretical ms_proc2->ms_proc3

Caption: Workflow for HRMS data acquisition and analysis.

Conclusion

While the absence of published reference spectra for this compound presents a challenge, it does not preclude its rigorous scientific investigation. By adopting the detailed experimental protocols outlined in this guide and leveraging predictive analysis based on structural analogs, researchers can confidently generate and interpret the necessary spectroscopic data. This framework ensures the scientific integrity of the structural characterization, a critical step in the journey of any compound from laboratory synthesis to potential therapeutic application. The data generated through these methods will be foundational for future publications and will contribute to the broader scientific understanding of this class of molecules.

References

  • Goulart, M. O. F., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • CORE. (2013). 1H-benzo[d]imidazoles and 2-(pyridin- 3 -yl)-3H-imidazo[4,5-b]py. CORE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Retrieved from [Link]

  • Ochędzan-Siodłak, W., et al. (2018). 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Available at: [Link]

  • Devi, B. N. C., et al. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1H-imidazol-1-yl)-3-nitropyridine, a heterocyclic compound featuring both an imidazole and a nitropyridine moiety. The procedures outlined here are grounded in an understanding of the compound's likely chemical reactivity and associated hazards, aiming to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Chemical Profile
  • Imidazole Derivatives: Imidazole itself is known to be corrosive, causing severe skin burns and eye damage, and may have reproductive toxicity.[1] Compounds containing the imidazole moiety should be handled with appropriate personal protective equipment (PPE).

  • Nitropyridine Derivatives: The nitro group significantly influences the chemical properties of the pyridine ring. Nitroaromatic compounds are often toxic and can be environmentally persistent.[2] Some are also known to be flammable or explosive under certain conditions, although this is less common for simple nitropyridines compared to polynitrated aromatics.

  • Inferred Hazards for this compound: Based on available data for the compound and its structural analogs, it is prudent to assume that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard ClassificationGHS Hazard Statements (Assumed)Recommended Precautionary Statements
Acute Oral ToxicityH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including during disposal procedures.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A fully buttoned lab coat is essential. For larger-scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of solid this compound that could generate dust, or solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[1][5]

Diagram: Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container A->B C Label Container with 'Hazardous Waste' and Chemical Name B->C D Transfer Waste into Labeled Container (in a fume hood) C->D E Securely Close Container D->E F Store in a Designated Satellite Accumulation Area E->F G Segregate from Incompatible Materials F->G H Arrange for Pickup by a Licensed Environmental Services Company G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

The overarching principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • Identify Waste Streams: Segregate the waste into the following categories:

    • Solid Waste: Unused or expired this compound powder.

    • Liquid Waste: Solutions containing dissolved this compound.

    • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the compound.

  • Select Appropriate Containers:

    • For solid and contaminated materials, use a sealable, airtight, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).[1][5]

    • For liquid waste, use a designated, leak-proof, and chemically compatible waste container. Ensure the container material is compatible with the solvent used.

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning up the spill, don the full PPE as described in Section 2.

  • Contain the Spill:

    • For solid spills , carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.

    • For liquid spills , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be at or near the point of waste generation.

  • Ensure that the waste containers are segregated from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[1][5]

The final disposal of this compound must be conducted by a licensed and certified environmental services company.

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

It is imperative to note that thermal treatment, such as incineration, is a common and effective method for the destruction of nitrogen-containing heterocyclic and nitroaromatic compounds. [7] However, the choice of the final disposal method is the responsibility of the licensed waste management company.

Diagram: Decision Tree for Disposal

DisposalDecisionTree Figure 2: Decision Tree for Disposal of this compound Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Use a labeled, sealable container for solids. IsSolid->SolidContainer Yes IsContaminated Is it contaminated material? IsLiquid->IsContaminated No LiquidContainer Use a labeled, leak-proof liquid waste container. IsLiquid->LiquidContainer Yes ContaminatedContainer Double-bag in labeled plastic bags or use a solid waste container. IsContaminated->ContaminatedContainer Yes Store Store in Satellite Accumulation Area IsContaminated->Store No (End of specific waste types) SolidContainer->Store LiquidContainer->Store ContaminatedContainer->Store EHS Contact EHS for disposal Store->EHS

Caption: A decision-making guide for categorizing and handling different waste streams of the compound.

The Rationale Behind the Protocol

The procedures outlined in this guide are based on the principles of chemical safety and regulatory compliance. The segregation of waste streams prevents unintended chemical reactions within the waste containers. The use of designated, labeled containers ensures that the contents are clearly identified, preventing accidental exposure and ensuring proper handling by waste management personnel.

The emphasis on using a chemical fume hood and appropriate PPE is a direct response to the potential for inhalation, skin, and eye irritation. The prohibition of drain or trash disposal is crucial to prevent the contamination of water systems and landfills with a potentially persistent and toxic chemical.

By adhering to these protocols, laboratories can ensure that their use of this compound does not pose a risk to their staff or the environment.

References
  • CymitQuimica. (2025, December 7). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Imidazole.
  • University of Washington. (2025, February 28). Imidazole.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
  • PubMed. (1995). Biodegradation of nitroaromatic compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.